molecular formula C12H12ClN3O4 B12435268 1h-Indazole-1-carboxylic acid,3-chloro-6-nitro-,1,1-dimethylethyl ester CAS No. 219507-79-6

1h-Indazole-1-carboxylic acid,3-chloro-6-nitro-,1,1-dimethylethyl ester

Cat. No.: B12435268
CAS No.: 219507-79-6
M. Wt: 297.69 g/mol
InChI Key: GDLPSTZFEFRBQA-UHFFFAOYSA-N
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Description

Tert-butyl 3-chloro-6-nitroindazole-1-carboxylate is a synthetic organic compound belonging to the indazole family Indazoles are heterocyclic compounds containing a fused benzene and pyrazole ring This particular compound is characterized by the presence of a tert-butyl ester group, a chloro substituent at the 3-position, and a nitro group at the 6-position of the indazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-chloro-6-nitroindazole-1-carboxylate typically involves multi-step organic reactions. One common method starts with the nitration of an indazole derivative to introduce the nitro group at the 6-position. This is followed by chlorination to add the chloro substituent at the 3-position. Finally, esterification with tert-butyl alcohol yields the desired compound. The reaction conditions often involve the use of strong acids or bases, organic solvents, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of tert-butyl 3-chloro-6-nitroindazole-1-carboxylate may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Large-scale reactors, automated systems, and rigorous quality control measures are employed to produce the compound in bulk quantities suitable for commercial applications.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-chloro-6-nitroindazole-1-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The chloro substituent can be replaced by other nucleophiles under appropriate conditions.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas or metal hydrides.

    Ester Hydrolysis: The tert-butyl ester group can be hydrolyzed to yield the corresponding carboxylic acid.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Reduction: Hydrogen gas with a metal catalyst or sodium borohydride.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products

    Substitution: Derivatives with different substituents at the 3-position.

    Reduction: 3-chloro-6-aminoindazole-1-carboxylate.

    Hydrolysis: 3-chloro-6-nitroindazole-1-carboxylic acid.

Scientific Research Applications

Tert-butyl 3-chloro-6-nitroindazole-1-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 3-chloro-6-nitroindazole-1-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, while the chloro and tert-butyl groups may influence its binding affinity and selectivity.

Comparison with Similar Compounds

Similar Compounds

    3-chloro-6-nitroindazole: Lacks the tert-butyl ester group.

    Tert-butyl 3-chloroindazole-1-carboxylate: Lacks the nitro group.

    Tert-butyl 6-nitroindazole-1-carboxylate: Lacks the chloro group.

Uniqueness

Tert-butyl 3-chloro-6-nitroindazole-1-carboxylate is unique due to the combination of its substituents, which confer distinct chemical and biological properties. The presence of both electron-withdrawing (nitro) and electron-donating (tert-butyl) groups can influence its reactivity and interactions with other molecules, making it a valuable compound for various research and industrial applications.

Properties

CAS No.

219507-79-6

Molecular Formula

C12H12ClN3O4

Molecular Weight

297.69 g/mol

IUPAC Name

tert-butyl 3-chloro-6-nitroindazole-1-carboxylate

InChI

InChI=1S/C12H12ClN3O4/c1-12(2,3)20-11(17)15-9-6-7(16(18)19)4-5-8(9)10(13)14-15/h4-6H,1-3H3

InChI Key

GDLPSTZFEFRBQA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1C2=C(C=CC(=C2)[N+](=O)[O-])C(=N1)Cl

Origin of Product

United States

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